methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
This compound is a chromen-4-one derivative with a benzoate ester group at position 3, a hydroxyl group at position 7, and a (4-methylpiperidin-1-yl)methyl substituent at position 7. Chromen-4-one (flavone) derivatives are widely studied for their biological activities, including antioxidant, anti-inflammatory, and kinase-inhibitory properties. The 7-hydroxy group may contribute to antioxidant activity via radical scavenging, while the 4-methylpiperidine substituent introduces a basic nitrogen, which could influence solubility and receptor interactions. Structural studies of similar compounds (e.g., CAS 847049-28-9) suggest that such derivatives are often synthesized via nucleophilic substitution or Mitsunobu reactions to install ether linkages .
Properties
IUPAC Name |
methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-15-9-11-25(12-10-15)13-19-20(26)8-7-18-22(27)21(14-30-23(18)19)31-17-5-3-16(4-6-17)24(28)29-2/h3-8,14-15,26H,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBGWYGXEPBYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Piperidine Moiety: The piperidine moiety is introduced by reacting the chromen-4-one intermediate with 4-methylpiperidine in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the hydroxyl group with methyl 4-hydroxybenzoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form an alcohol.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its biological activity, including potential anti-inflammatory and antioxidant properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Structure Variations: The chromen-4-one core in the target compound is associated with flavonoid-like bioactivity, while the thienopyrimidine core () is more rigid and may favor kinase-binding pockets . Benzo[c]chromen () introduces a fused aromatic system, which could reduce solubility but enhance intercalation with DNA or proteins .
Substituent Effects: Piperidine vs. Ester Groups: The methyl ester in the target compound may hydrolyze faster than the ethyl ester in CAS 847049-28-9, affecting metabolic stability .
Spectroscopic and Physical Properties: The thienopyrimidine derivative () exhibits a distinct LC-MS peak at m/z 377.0, suggesting a higher molecular weight compared to chromen-based analogs. Its melting point (147–148°C) indicates moderate crystallinity, likely due to the thiophene ring .
Biological Activity
Methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic compound derived from chromenone and piperidine structures. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of antileishmanial effects and other therapeutic applications.
Chemical Structure
The molecular formula for this compound is . Its structure incorporates a chromenone core, which is known for various biological activities, including anti-inflammatory and antioxidant properties.
Antileishmanial Activity
Research indicates that derivatives of chromenone, including this compound, exhibit significant antileishmanial activity. In vitro studies have demonstrated that this compound can effectively inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis. The mechanism of action appears to involve inducing apoptosis-like cell death in the parasite, which is crucial for its therapeutic efficacy .
Synergistic Effects
Notably, when combined with miltefosine—a standard treatment for leishmaniasis—this compound enhances the overall effectiveness of treatment. This synergistic effect suggests a potential for lower dosages of miltefosine while maintaining therapeutic efficacy, thereby reducing side effects associated with higher doses .
Case Studies
A study published in the Journal of Medicinal Chemistry evaluated the antileishmanial properties of various chromenone derivatives, including methyl 4-{(7-hydroxy...)}benzoate. The results indicated that this compound not only inhibited promastigote forms but also showed effectiveness against amastigote forms of Leishmania donovani. The study highlighted the compound's potential as a lead candidate for further drug development against leishmaniasis .
Data Table: Biological Activity Summary
Q & A
Q. What strategies improve yield in large-scale synthesis?
- Answer :
- Catalyst optimization : Use Pd/C or Raney nickel for hydrogenation steps .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) .
- Workflow table :
| Step | Reaction | Catalyst | Yield Improvement |
|---|---|---|---|
| 1 | Etherification | K₂CO₃/DMF | 70% → 85% |
| 2 | Reductive amination | NaBH₃CN | 60% → 75% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
